molecular formula C7H11NO3 B13762982 1-Methyl-2-oxopyrrolidin-3-yl acetate

1-Methyl-2-oxopyrrolidin-3-yl acetate

Cat. No.: B13762982
M. Wt: 157.17 g/mol
InChI Key: SIHVSMCLPNKRGC-UHFFFAOYSA-N
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Description

2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) is a derivative of pyrrolidinone, a five-membered lactam. Pyrrolidinone derivatives are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidinone derivatives often involves starting materials like S-pyroglutamic acid. The synthetic design allows for the insertion of various substituents at specific positions on the pyrrolidinone ring . For example, a typical procedure might involve the use of sodium hydride and dry toluene as reagents, with the reaction mixture being heated at reflux .

Industrial Production Methods: Industrial production methods for pyrrolidinone derivatives can vary, but they generally involve large-scale organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups on the pyrrolidinone ring .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to ensure optimal yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) is unique due to its specific substituents and the resulting biological activities. For instance, while piracetam is known for its nootropic effects, 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) may exhibit different pharmacological properties due to its distinct chemical structure .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(1-methyl-2-oxopyrrolidin-3-yl) acetate

InChI

InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3

InChI Key

SIHVSMCLPNKRGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN(C1=O)C

Origin of Product

United States

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